molecular formula C8H16N2 B1310583 (4AR,8AR)-Decahydro-1,5-naphthyridine CAS No. 219522-27-7

(4AR,8AR)-Decahydro-1,5-naphthyridine

Cat. No. B1310583
M. Wt: 140.23 g/mol
InChI Key: RQPDLNSKAAOHTF-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decahydro-1,5-naphthyridine is a chemical compound with the molecular formula C8H16N2 . It is a derivative of naphthyridine, a class of heterocyclic compounds that contain a fused system of two pyridine rings .


Synthesis Analysis

Decahydro-1,5-naphthyridine can be prepared by reducing the respective naphthyridines with sodium and ethanol . Another method involves the reduction of 1,5-naphthyridine with platinum oxide in an acid solution . The synthesis strategies related to 1,5-naphthyridines have been extensively studied and include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Molecular Structure Analysis

The molecular structure of Decahydro-1,5-naphthyridine consists of a fused system of two pyridine rings . The compound has a molecular weight of 140.226 Da .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives, including Decahydro-1,5-naphthyridine, has been studied in the context of various chemical reactions. These compounds react with electrophilic or nucleophilic reagents and undergo oxidations, reductions, cross-coupling reactions, and modifications of side chains .

Scientific Research Applications

Synthesis and Characterization

(4AR,8AR)-Decahydro-1,5-naphthyridine and its derivatives have been a subject of extensive study due to their complex structure and potential applications. A pivotal study conducted by Armarego (1967) outlined the preparation of various naphthyridines, including the decahydro-1,5-naphthyridine, through reduction processes and distinguished isomers using proton magnetic resonance spectroscopy. This foundational work laid the groundwork for understanding the chemical behavior and synthesis pathways of these compounds (Armarego, 1967).

Biological and Medicinal Applications

In the realm of biological applications, Ravi et al. (2018) synthesized a series of 3-aryl-1,8-naphthyridine derivatives exhibiting antimicrobial activity. Their work emphasizes the compound's potential as a scaffold in therapeutic and medicinal research, displaying a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties (Ravi et al., 2018). Madaan et al. (2015) further highlighted the extensive biological activities of 1,8‐naphthyridine derivatives, including applications in neurological disorders and as agents in anti-osteoporotic, antimalarial, and other pharmacological areas (Madaan et al., 2015).

properties

IUPAC Name

(4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPDLNSKAAOHTF-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCCN2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](CCCN2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269109
Record name rel-(4aR,8aR)-Decahydro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4AR,8AR)-Decahydro-1,5-naphthyridine

CAS RN

13623-83-1, 219522-27-7
Record name rel-(4aR,8aR)-Decahydro-1,5-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13623-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(4aR,8aR)-Decahydro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 219522-27-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.